molecular formula C9H10BrNO B3104131 (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine CAS No. 1461868-73-4

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine

Cat. No.: B3104131
CAS No.: 1461868-73-4
M. Wt: 228.09
InChI Key: URLRPGRLNYNULW-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is a chemical compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of a methanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position of the benzofuran ring. The subsequent step involves the reaction of the brominated intermediate with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce dehalogenated benzofurans. Substitution reactions can result in a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential in the development of new pharmaceuticals. Its benzofuran core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These compounds may act on specific molecular targets, offering new avenues for drug development .

Industry

Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its reactivity and functional groups make it a versatile intermediate in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLRPGRLNYNULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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